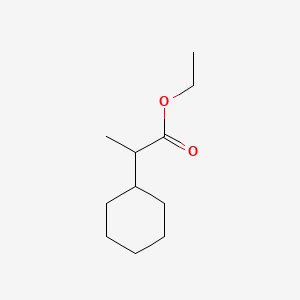

Ethyl 2-cyclohexylpropionate

Description

Historical Context of Research on Ethyl 2-cyclohexylpropionate and Analogues

The investigation into compounds like this compound is rooted in the broader history of synthetic fragrance and flavor chemistry. Research into terpene esters, which share structural similarities, gained momentum in the mid-20th century, driven by industrial demand for new aromatic compounds. smolecule.com The evolution of synthetic pineapple accords, for example, saw a shift from simple blends of ethyl butyrate (B1204436) and amyl butyrate to more complex formulations. scentspiracy.com The introduction of synthetic ingredients with greater nuance and stability, such as the related Allyl Cyclohexyl Propionate (B1217596), marked a significant advancement in fragrance formulation, paving the way for the development and study of other cyclohexyl-based esters. scentspiracy.com Early research focused on methods of preparation, such as the esterification of a cyclohexanol (B46403) derivative with the appropriate carboxylic acid or anhydride, and the characterization of their distinct, often fruity, aromas. chemicalbook.com

Foundational Principles Governing the Reactivity of Aliphatic Esters with Cycloalkyl Moieties

The chemical behavior of this compound is governed by the reactivity of its ester functional group, which is influenced by the adjacent cyclohexyl ring. The primary reactions characteristic of this compound are hydrolysis and transesterification.

Hydrolysis: The ester linkage in this compound is susceptible to cleavage by water, a reaction that can be catalyzed by either an acid or a base, or proceed under neutral conditions, albeit more slowly. industrialchemicals.gov.ausmolecule.com This reaction yields cyclohexylpropionic acid and ethanol (B145695). Studies on the hydrolysis of aqueous solutions of the compound have shown significant degradation over several days under pH conditions of 4, 7, and 9. industrialchemicals.gov.au The rate of hydrolysis is a critical factor in its stability in various formulations and its persistence in aqueous environments. Research on similar compounds, such as cyclohexyl acetate (B1210297) and cyclohexyl propionate, has employed advanced solid acid catalysts to investigate and enhance hydrolysis reaction kinetics. cjcatal.com

Transesterification: This reaction involves the exchange of the ethyl group of the ester with another alcohol. It is a key synthetic route for producing different ester analogues. For instance, the transesterification of the related methyl-cyclohexylpropionate with allyl alcohol is a method for producing allyl-cyclohexylpropionate, another significant fragrance compound. perfumerflavorist.com Basic catalysts, such as potassium carbonate and sodium methanolate, have been found to be highly effective for this transformation, achieving high conversion of the starting methyl esters and high selectivity towards the desired allyl esters. perfumerflavorist.com This process is typically an equilibrium reaction, and methods to shift the equilibrium, such as removing the methanol (B129727) byproduct as an azeotrope, are employed to maximize the yield. perfumerflavorist.com

The bulky cyclohexyl group can exert steric hindrance around the carbonyl carbon, potentially influencing the rate of both hydrolysis and transesterification compared to linear aliphatic esters. amelica.org

Overview of Contemporary Research Trajectories for this compound

Modern research involving this compound and its analogues is largely focused on the development of efficient and sustainable synthetic methodologies. A primary route for its synthesis is the catalytic hydrogenation of aromatic precursors. perfumerflavorist.com

For example, a common industrial preparation involves the hydrogenation of methyl-cinnamate. This process first reduces the carbon-carbon double bond to yield methyl-phenylpropionate, followed by the saturation of the benzene (B151609) ring to produce methyl-cyclohexylpropionate. perfumerflavorist.com This saturated ester can then be transesterified to yield the target ethyl ester or other analogues. Research in this area seeks to identify optimal reaction conditions and catalysts—often metals from Group VIII.A like Palladium (Pd), Platinum (Pt), or Ruthenium (Ru)—to achieve high selectivity and avoid undesirable side-products from hydrogenolysis. perfumerflavorist.comnii.ac.jp

Recent advancements in catalysis, such as the development of high-entropy alloy (HEA) nanocatalysts, are pushing the boundaries of hydrogenation. nih.gov These novel catalysts have demonstrated exceptional activity for the hydrogenation of stable aromatic rings under ambient conditions, a significant challenge for traditional catalysts. nih.gov While not yet specifically reported for this compound production, this trajectory in catalyst design holds promise for more energy-efficient and "green" synthesis of such compounds in the future.

Interdisciplinary Relevance of this compound in Organic Synthesis and Environmental Chemistry

The significance of this compound extends across multiple chemical disciplines, notably in organic synthesis and environmental chemistry.

Organic Synthesis: In synthetic organic chemistry, the compound is valued as a fragrance ingredient for its characteristic fresh, fruity-green, and pear-like scent profile. thegoodscentscompany.comchemicalbook.com It is incorporated into a variety of consumer products, including toiletries, cosmetics, and household cleaners. industrialchemicals.gov.au Beyond its direct use, the synthesis of this compound and its analogues serves as a practical application for fundamental organic reactions, including esterification, transesterification, and catalytic hydrogenation. perfumerflavorist.comchemicalbook.com The development of stereoselective syntheses for more complex cyclohexylpropanoate derivatives is also an area of academic interest, particularly for creating chiral molecules that may have applications in pharmaceuticals or materials science. acs.org

Environmental Chemistry: The widespread use of this compound necessitates an understanding of its environmental fate and impact. Regulatory bodies classify it as toxic to aquatic life with long-lasting effects. nih.govguidechem.com Its physicochemical properties are key to predicting its environmental distribution. With very low water solubility (86.7 mg/L) and a high n-octanol/water partition coefficient (log Pow ≈ 3.7-4.0), the compound has a strong tendency to partition from water into soil, sediment, and biota. industrialchemicals.gov.authegoodscentscompany.comchemsrc.com

Research into the biodegradation of related structures provides insight into its potential environmental persistence. While some ester-containing compounds can be readily biodegraded through hydrolysis, the cyclohexyl ring, a xenobiotic feature, may be more recalcitrant. researchgate.netscispace.com Studies on the biodegradation of other cyclohexyl-containing compounds by soil bacteria have identified specific microbial communities capable of metabolizing the ring structure, suggesting that pathways for the degradation of this compound may exist in the environment. asm.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2511-00-4 | industrialchemicals.gov.aunih.gov |

| Molecular Formula | C₁₁H₂₀O₂ | industrialchemicals.gov.aunih.gov |

| Molecular Weight | 184.28 g/mol | industrialchemicals.gov.auchemicalbook.com |

| Appearance | Colorless liquid | industrialchemicals.gov.aukao.com |

| Odor | Characteristic, fruity, green, pear | chemicalbook.comkao.com |

| Boiling Point | 218-225 °C (at 101.3 kPa) | industrialchemicals.gov.au |

| Specific Gravity | 0.937 - 0.947 @ 20°C | industrialchemicals.gov.authegoodscentscompany.com |

| Water Solubility | 86.7 mg/L @ 20°C | industrialchemicals.gov.au |

| Partition Coefficient (log Pow) | ~4.0 | chemicalbook.com |

| Vapor Pressure | 0.0219 kPa @ 25°C | industrialchemicals.gov.au |

Table 2: Catalytic Approaches in the Synthesis and Transformation of Cyclohexylpropionates

| Reaction | Catalyst | Substrate(s) | Purpose | Source(s) |

|---|---|---|---|---|

| Hydrogenation | Palladium (Pd), Platinum (Pt), Ruthenium (Ru) on a support (e.g., Carbon) | Methyl-cinnamate | Synthesis of methyl-cyclohexylpropionate precursor | perfumerflavorist.comperfumerflavorist.com |

| Transesterification | Potassium carbonate (K₂CO₃), Sodium methanolate (CH₃ONa) | Methyl-cyclohexylpropionate, Allyl alcohol | Synthesis of allyl-cyclohexylpropionate | perfumerflavorist.com |

| Transesterification | Calcium carbonate (CaCO₃) | 3-cyclohexylpropionic acid methyl ester, Allyl alcohol | Synthesis of allyl-3-cyclohexylpropionate | perfumerflavorist.com |

| Esterification | p-Toluenesulfonic acid | 3-cyclohexylpropionic acid, Allyl alcohol | Synthesis of allyl-3-cyclohexylpropionate | perfumerflavorist.com |

| Hydrolysis | Solid acid catalysts (e.g., SAPILs) | Cyclohexyl acetate, Cyclohexyl propionate | Study of hydrolysis kinetics | cjcatal.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyclohexylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUDDXJZNSJESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862977 | |

| Record name | Cyclohexaneacetic acid, .alpha.-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2511-00-4 | |

| Record name | Ethyl 2-cyclohexylpropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2511-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyclohexylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002511004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexaneacetic acid, .alpha.-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexaneacetic acid, .alpha.-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyclohexylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2511-00-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-CYCLOHEXYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CR413Z52J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl 2 Cyclohexylpropionate and Its Precursors

Esterification Reactions for Ethyl 2-cyclohexylpropionate Synthesis

Esterification is a key process in the synthesis of this compound. This can be achieved through various routes, including the direct reaction of the corresponding carboxylic acid and alcohol or by using alternative starting materials.

Direct Esterification of 2-Cyclohexylpropanoic Acid with Ethanol (B145695)

The most direct route to this compound is the Fischer esterification of 2-Cyclohexylpropanoic Acid with Ethanol. This reaction is a classic acid-catalyzed condensation. masterorganicchemistry.comyoutube.com In this process, the carboxylic acid and alcohol are heated together in the presence of a strong acid catalyst, typically concentrated sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one reactant (usually the alcohol, which can also serve as the solvent) is used, or water is removed from the reaction mixture as it forms. chemguide.co.ukresearchgate.net The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. youtube.comresearchgate.net This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the ethanol molecule. youtube.com A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, this compound. masterorganicchemistry.com

Hydrogenation Strategies in the Synthesis of Cyclohexyl-containing Esters

Hydrogenation is a critical step in synthesizing cyclohexyl-containing esters from aromatic precursors. This process involves the reduction of an aromatic ring to a cyclohexane (B81311) ring.

Catalytic Hydrogenation of Aromatic Precursors (e.g., Methyl Cinnamate) to Methyl Cyclohexylpropionate

The synthesis of precursors like Methyl 3-cyclohexylpropionate can be achieved through the catalytic hydrogenation of aromatic compounds such as Methyl Cinnamate (B1238496). perfumerflavorist.com This reaction involves the reduction of both the carbon-carbon double bond of the cinnamate side chain and the aromatic benzene (B151609) ring. The process is typically carried out in an autoclave under hydrogen pressure at elevated temperatures. perfumerflavorist.com The choice of catalyst is crucial for the success of this transformation, as it must be active enough to reduce the stable aromatic ring without causing unwanted side reactions. perfumerflavorist.com

Optimization of Catalytic Systems (e.g., Raney Nickel, Pt, Pd, Rh) for Hydrogenation Pathways

A variety of catalytic systems are employed for the hydrogenation of aromatic esters. Noble metals such as Platinum (Pt), Palladium (Pd), and Rhodium (Rh) are highly effective heterogeneous catalysts for this purpose. rsc.org Non-noble metal catalysts, such as Raney Nickel, are also widely used due to their lower cost and high activity. Copper chromium oxide has also been identified as a suitable catalyst for the hydrogenation of esters to alcohols, a related transformation. organicreactions.org

The effectiveness of these catalysts can be enhanced by supporting them on materials like alumina (B75360) or carbon. akjournals.com Homogeneous catalysts, such as Ruthenium-based pincer complexes, have also shown high activity for ester hydrogenation under relatively mild conditions. nih.govacs.org The optimization of these catalytic systems involves selecting the metal and support to achieve the desired activity and selectivity for the reduction of the aromatic ring while preserving the ester functional group.

| Catalyst Type | Examples | Typical Characteristics | Source |

|---|---|---|---|

| Noble Metals (Heterogeneous) | Pt, Pd, Rh, Ru | High activity, good selectivity, often supported on carbon or alumina. | rsc.org |

| Transition Metals (Heterogeneous) | Raney Nickel, Copper Chromium Oxide | Cost-effective, high activity, widely used in industrial processes. | organicreactions.org |

| Homogeneous Catalysts | Ruthenium PNP and PNN pincer complexes | Operate under mild conditions, high efficiency. | nih.govacs.org |

Influence of Reaction Conditions on Hydrogenation Selectivity and Yield

The selectivity and yield of hydrogenation reactions are highly dependent on the reaction conditions, including temperature, hydrogen pressure, and the choice of solvent. rsc.org Operating at higher temperatures and pressures generally increases the rate of hydrogenation but can sometimes lead to over-reduction or side reactions, thereby decreasing selectivity. researchgate.netacs.org For instance, in the hydrogenation of acetylene, increasing the temperature can enhance both conversion and selectivity to the desired product, ethylene (B1197577), by affecting the solubility of reactants and products. acs.org

The solvent can also play a significant role by influencing the solubility of hydrogen and the substrate, potentially affecting catalyst stability and product selectivity. rsc.orgacs.org In some cases, using a selective solvent can significantly improve the selectivity of the reaction by modulating the adsorption of reactants and intermediates on the catalyst surface. acs.org Therefore, careful optimization of these parameters is essential to maximize the yield of the desired cyclohexyl-containing ester while minimizing the formation of byproducts. rsc.orgresearchgate.net

Transesterification Processes in the Preparation of this compound

Transesterification is a key process for converting an ester into a different ester, a common strategy for synthesizing this compound from a precursor like mthis compound. This conversion can be catalyzed by either acids or bases. masterorganicchemistry.com Under acidic conditions, the reaction involves protonation of the carbonyl group, followed by nucleophilic attack by the alcohol, a series of proton transfers, and elimination of the original alcohol. masterorganicchemistry.com In basic conditions, a nucleophilic alkoxide directly attacks the ester's carbonyl carbon in an addition-elimination sequence. masterorganicchemistry.com

Transesterification of Methyl Esters with Ethanol or Allied Alcohols

The conversion of methyl esters to their ethyl counterparts via transesterification with ethanol is a widely practiced method. researchgate.net To drive the reaction towards the desired ethyl ester, ethanol is typically used in excess or as the solvent. masterorganicchemistry.com This reaction is an equilibrium process, and its efficiency is often dictated by the ability to shift the equilibrium to favor the products.

A parallel example is found in the synthesis of allyl-3-cyclohexylpropionate, where methyl-3-cyclohexylpropionate is transesterified with allyl alcohol. perfumerflavorist.com This process highlights a common industrial approach where a readily available methyl ester is converted to a different specialty ester. The reaction can be effectively catalyzed by various agents, including acids and bases, to achieve high yields. perfumerflavorist.comorganic-chemistry.org

Role of Organometallic Catalysts (e.g., Organotin Compounds) in Transesterification

Organometallic compounds, particularly organotin(IV) derivatives, serve as effective catalysts in transesterification reactions. researchgate.netresearchgate.net These compounds function as Lewis acids, where the tin atom can expand its coordination number, allowing it to coordinate with the carbonyl oxygen of the ester. researchgate.net This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol (e.g., ethanol).

Two potential mechanisms have been proposed for transesterification catalyzed by organotin complexes. researchgate.net Both pathways leverage the tin atom's ability to coordinate with additional ligands. This activation lowers the energy barrier for the formation of the tetrahedral intermediate, thereby accelerating the rate of the transesterification reaction. researchgate.net Besides organotin compounds, other organometallic derivatives, such as Fe-Zn double-metal cyanide complexes, have also been successfully employed as homogeneous catalysts in transesterification processes. nih.gov

Strategies for Shifting Reaction Equilibria (e.g., Azeotrope Formation)

Given the equilibrium nature of transesterification, strategies to shift the reaction towards the product side are crucial for achieving high conversion rates. A primary method is the removal of one of the products from the reaction mixture as it forms. biofueljournal.com In the transesterification of a methyl ester with ethanol, the lower-boiling by-product is methanol (B129727).

One effective technique for removing this by-product is reactive distillation, where the reaction and separation occur in the same unit. tandfonline.com Specifically, azeotropic distillation can be employed. ntnu.no An entrainer, a substance that forms a low-boiling azeotrope with one of the products, is added to the reaction. In the synthesis of allyl-3-cyclohexylpropionate from its methyl ester, the resulting methanol is removed as a cyclohexane-methanol azeotrope, effectively driving the reaction to completion. perfumerflavorist.com This principle is widely applied; for instance, in the transesterification of glycerol (B35011) with ethyl acetate (B1210297), the ethanol produced is removed as an ethyl acetate-ethanol azeotrope, increasing the selectivity towards diacetin (B166006) and triacetin (B1683017) from 55% to 97%. biofueljournal.com

Table 1: Examples of Azeotropic Systems Used to Shift Transesterification Equilibria| Reaction | By-product Removed | Entrainer/Azeotrope System | Effect on Equilibrium | Source |

|---|---|---|---|---|

| Methyl 3-cyclohexylpropionate + Allyl Alcohol | Methanol | Cyclohexane-Methanol Azeotrope | Shifts equilibrium toward Allyl-3-cyclohexylpropionate | perfumerflavorist.com |

| Glycerol + Ethyl Acetate | Ethanol | Ethyl Acetate-Ethanol Azeotrope | Increases selectivity for di- and tri-acetylated products | biofueljournal.comresearchgate.net |

| Ethylene Carbonate + Methanol | Dimethyl Carbonate/Methanol | Dimethyl Carbonate-Methanol Azeotrope | Achieves complete conversion of ethylene carbonate | tandfonline.comresearchgate.net |

Stereoselective and Chiral Synthesis Approaches

Asymmetric synthesis is a field of organic chemistry focused on the creation of chiral molecules in an enantiomerically pure or enriched form. uwindsor.ca This is particularly relevant for compounds like this compound, which contains a chiral center at the second carbon of the propionate (B1217596) chain.

Development of Enantioselective Pathways for this compound Analogues

The development of synthetic routes that control stereochemistry is essential for producing specific enantiomers of chiral molecules. nih.gov For analogues of this compound, enantioselective pathways often involve the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of a key bond-forming reaction.

A notable example is the synthesis of ethyl 3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate, an analogue bearing a quaternary stereocenter. mdpi.com This synthesis was achieved through a highly regio- and stereoselective Michael addition of a chiral ketimine to an electrophile. mdpi.com The chiral auxiliary, (R)-1-phenylethyl amine, was used to form the ketimine from 2-methylcyclohexanone, which then directed the addition to create the desired stereocenter with a high enantiomeric excess (95% ee). mdpi.com The auxiliary was subsequently removed and could be recovered in nearly quantitative yield without loss of optical purity. mdpi.com This approach demonstrates a practical method for establishing the absolute configuration of a stereocenter in a cyclohexyl-containing propionate structure.

Table 2: Key Steps in the Enantioselective Synthesis of an this compound Analogue| Step | Description | Key Reagents | Outcome | Source |

|---|---|---|---|---|

| 1 | Formation of Chiral Imine | 2-methylcyclohexanone, (R)-1-phenylethyl amine | Creates a chiral intermediate to direct the subsequent reaction. | mdpi.com |

| 2 | Stereoselective Michael Addition | Chiral imine, ethyl 2-(phenylthio)-2-propenoate | Forms the key C-C bond and establishes the quaternary stereocenter. | mdpi.com |

| 3 | Hydrolysis and Purification | Acidic hydrolysis | Removes the chiral auxiliary and isolates the Michael adduct. | mdpi.com |

| 4 | Thiophenyl to Keto Conversion | Oxidation/Elimination | Yields the final product with 95% enantiomeric excess. | mdpi.com |

Impact of Cyclohexyl Moiety on Steric Hindrance and Chiral Induction

The cyclohexyl group plays a significant role in stereoselective synthesis due to its steric bulk and conformational rigidity. This steric hindrance can influence the trajectory of an approaching reagent, favoring attack from the less hindered face of the molecule and thus inducing chirality. uwindsor.ca In the enantioselective Michael addition described previously, the bulky cyclohexyl ring, in conjunction with the chiral auxiliary, helps to create a well-defined steric environment that dictates the facial selectivity of the reaction. mdpi.com

However, the steric hindrance of the cyclohexyl group can also be a challenge. In some organocatalytic reactions, substrates bearing a cyclohexyl group have failed to yield the desired product under optimized conditions that were successful for other substituents. nih.gov This highlights that while the steric bulk of the cyclohexyl moiety is a powerful tool for chiral induction, it must be carefully considered in the design of a synthetic pathway to avoid non-productive reaction pathways. The successful formation of complex structures with multiple contiguous stereocenters often relies on leveraging the steric properties of groups like cyclohexyl to control the stereochemical outcome. nih.gov

Academic Insights into Industrial Scale-Up and Sustainability in Synthesis

The fragrance industry, as part of the broader chemical industry, is increasingly adopting the principles of green chemistry to guide innovation. perfumerflavorist.compersonalcareinsights.com This involves developing processes that are not only economically viable but also environmentally conscious. For esters like this compound, this translates to advancements in reactor technology, catalysis, and process control, aiming to reduce waste, improve energy efficiency, and enhance safety. perfumerflavorist.com

Continuous Flow Reactor Applications in Ester Synthesis

Continuous flow chemistry has emerged as a transformative technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering significant advantages over traditional batch processing. scielo.brmdpi.com In a flow system, reagents are continuously pumped through a reactor, where the chemical transformation occurs. nih.gov This approach provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved product yields, selectivity, and safety. mdpi.com

The high surface-area-to-volume ratio in flow reactors facilitates excellent heat and mass transfer, which is particularly beneficial for managing exothermic esterification reactions. mdpi.comresearchgate.net This enhanced control minimizes the formation of byproducts and allows for operations at higher temperatures and pressures, accelerating reaction rates. mdpi.com

Academic research has extensively compared different types of continuous reactors for esterification processes. For instance, studies comparing plug-flow reactors (PFRs) and continuous stirred tank reactors (CSTRs) for ethyl acetate synthesis have shown that PFRs can achieve higher conversion rates at lower temperatures. mdpi.com This efficiency can be attributed to the defined residence time distribution in PFRs, ensuring all reactant molecules experience similar reaction conditions.

Table 1: Comparative Analysis of Continuous Reactors for Ethyl Acetate Synthesis

Implementation of Recyclable Catalysts and Solvents

Green chemistry principles strongly advocate for the use of catalytic reagents over stoichiometric ones and the elimination or replacement of hazardous solvents. researchgate.net The synthesis of esters like this compound has traditionally relied on homogeneous mineral acid catalysts such as sulfuric acid, which are corrosive, difficult to separate from the product, and generate significant acidic waste. jetir.orgceon.rs

Recyclable Catalysts: A major focus of academic research has been the development of heterogeneous (solid) acid catalysts that can be easily recovered by filtration and reused, simplifying product purification and minimizing waste. jetir.orgmdpi.com These catalysts are non-corrosive and offer a greener alternative to their homogeneous counterparts. mdpi.com

Examples of effective heterogeneous catalysts for esterification include:

Ion-Exchange Resins: Macroporous resins like Amberlyst-15 have been successfully used to synthesize various perfumery esters with high conversions (>90%). jetir.org They are selective, energy-efficient, and recyclable, offering a clean prospect for industrial applications. jetir.org

Zeolites: These microporous aluminosilicates have been demonstrated as effective catalysts in reactions like the isomerization of α-pinene, a key transformation in the fragrance industry. researchgate.net

Supported Nanoparticles: Iron oxide nanoparticles supported on mesoporous silica (B1680970) (SBA-15) have been shown to be efficient and recoverable catalysts for the solvent-free esterification of carboxylic acids. mdpi.com This system can be reused multiple times without a significant loss in activity, making it economically and environmentally attractive for large-scale preparations. mdpi.com

Biocatalysts: Enzymes, such as lipases, are increasingly used for the synthesis of flavor and fragrance esters. researchgate.net These "natural" catalysts operate under mild conditions and offer high selectivity, aligning with consumer demand for natural products. researchgate.netresearchgate.net

Table 2: Performance of Recyclable Catalysts in Esterification

Recyclable and Green Solvents: Solvent use is a major contributor to the environmental footprint of the chemical industry. nih.gov Academic research promotes strategies to mitigate this impact, including solvent-free synthesis and the use of greener, recyclable solvents. mdpi.compersonalcaremagazine.com When solvents are necessary, for example in extraction processes, the focus shifts to recovery and reuse. personalcaremagazine.comesrg.de Techniques like distillation, rectification, and pervaporation are employed to purify and recycle solvents, reducing both waste and operational costs. esrg.deyoutube.com

Green solvent selection guides, adapted from the pharmaceutical industry, help chemists choose solvents with lower environmental, health, and safety impacts. perfumerflavorist.com Solvents derived from renewable sources, such as bio-ethanol, or non-traditional media like supercritical carbon dioxide, are increasingly explored for fragrance extraction and synthesis. personalcaremagazine.com

In-line Monitoring Techniques for Process Optimization

To fully leverage the benefits of continuous flow synthesis, real-time process monitoring is essential. This is the domain of Process Analytical Technology (PAT), a framework defined by the U.S. Food and Drug Administration to design, analyze, and control manufacturing through timely measurements of Critical Process Parameters (CPP) and Critical Quality Attributes (CQA). wikipedia.orgmt.com By integrating analytical tools directly into the process stream (in-line or on-line), PAT enables a deep understanding of the reaction as it happens. acs.orgresearchgate.net

Several analytical techniques are commonly integrated into flow reactors:

Spectroscopy: Techniques like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for real-time reaction monitoring. nih.govresearchgate.net The emergence of affordable and compact benchtop NMR spectrometers has made this particularly valuable, providing detailed structural and quantitative data on the chemical composition of the reaction mixture as it flows. researchgate.netrsc.org

Mass Spectrometry (MS): Portable mass spectrometers can be coupled to flow reactors to provide rapid data on the presence of starting materials, products, and intermediates, helping to determine when the process has reached a steady state. nih.gov

Chromatography: While often an on-line or at-line technique, automated sampling coupled with Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide detailed separation and quantification of reaction components. stepscience.com

The integration of these analytical tools is critical for moving from static manufacturing to dynamic, data-driven processes. vapourtec.com The continuous feedback allows for the creation of automated systems that can self-optimize, adjusting parameters like flow rate or temperature to maintain the desired output, thus ensuring a robust and efficient industrial-scale synthesis of compounds like this compound. nih.gov

Chemical Reactivity and Mechanistic Pathways of Ethyl 2 Cyclohexylpropionate

Hydrolytic Degradation Mechanisms of the Ester Linkage

The ester linkage in ethyl 2-cyclohexylpropionate is susceptible to hydrolysis, a chemical breakdown involving water. This process can be catalyzed by both acids and bases and is a critical pathway for the degradation of the compound. umich.educhemicalbook.comsoton.ac.uk

Kinetics and pH Dependence of Hydrolysis in Aqueous Media

The rate of hydrolysis of this compound is influenced by the pH of the aqueous environment. A study conducted at 50°C over a five-day period examined the hydrolytic degradation of an aqueous solution of the compound at pH levels of 4, 7, and 9. Current time information in Bangalore, IN. The results indicated that approximately 57% of the compound hydrolyzed under all three pH conditions within this timeframe. Current time information in Bangalore, IN. This suggests that the hydrolysis rate shows a degree of dependence on pH, although significant degradation occurs across the tested acidic, neutral, and basic conditions. Extrapolating these findings to a standard environmental temperature of 25°C, the estimated half-life of the compound is between one day and one year under typical environmental pH conditions. Current time information in Bangalore, IN.

Table 1: Hydrolytic Degradation of this compound

| Parameter | Value | Conditions |

|---|---|---|

| Temperature | 50°C | - |

| Duration | 5 days | - |

| pH Tested | 4, 7, 9 | Aqueous solution |

| Degradation | ~57% | After 5 days at all tested pH levels |

| Estimated Half-life at 25°C | 1 day to 1 year | Environmental pH |

Data sourced from a full public report by the Australian Industrial Chemicals Introduction Scheme. Current time information in Bangalore, IN.

Identification of Hydrolysis Products and Intermediates

The hydrolysis of an ester, whether acid or base-catalyzed, cleaves the ester bond. umich.educhemicalbook.comsoton.ac.uk In the case of this compound, this reaction yields two primary products: 2-cyclohexylpropionic acid and ethanol (B145695). umich.educhemicalbook.comsoton.ac.ukgoogle.com

Under acidic conditions, the reaction is a reversible equilibrium where water acts as a nucleophile, attacking the protonated carbonyl carbon of the ester. umich.educhemicalbook.com The process is the reverse of Fischer esterification. libretexts.org

Under basic conditions, a hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion and forming 2-cyclohexylpropionic acid, which is subsequently deprotonated by the base to form the corresponding carboxylate salt. libretexts.org This process, known as saponification, is effectively irreversible. umich.educhemicalbook.com Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. libretexts.org

Nucleophilic Reactivity of the Carbonyl Group

The carbonyl group (C=O) in this compound is a key site for nucleophilic reactions. The carbon atom of the carbonyl is electrophilic due to the higher electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles.

Pathways for Nucleophilic Addition Reactions

Nucleophilic attack on the carbonyl carbon of an ester typically proceeds via a nucleophilic acyl substitution mechanism. libretexts.org A nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. ucalgary.ca This intermediate is generally unstable and collapses by reforming the carbon-oxygen double bond and eliminating the alkoxy group (in this case, ethoxide). This addition-elimination sequence results in the substitution of the ethoxy group with the incoming nucleophile. ucalgary.ca

Formation of Functionalized Derivatives via Nucleophilic Transformations

The reactivity of the ester group allows for the synthesis of various functionalized derivatives. For instance, this compound can undergo reactions with nucleophiles like hydrazine (B178648) (H₂NNH₂) to form hydrazides. In a related synthesis, the similar compound ethyl 3-cyclohexylpropanoate is reacted with hydrazine hydrate (B1144303) in ethanol to produce 3-cyclohexylpropanohydrazide. wikipedia.org This type of transformation, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon, leading to the displacement of ethanol and the formation of the corresponding carbohydrazide. masterorganicchemistry.com Such derivatives are often intermediates in the synthesis of more complex molecules. wikipedia.orgmasterorganicchemistry.com

Reduction Pathways of this compound

Esters can be reduced to primary alcohols using strong reducing agents. The most common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org While sodium borohydride (B1222165) (NaBH₄) can reduce aldehydes and ketones, it is generally not reactive enough to reduce esters.

The reduction of an ester like this compound with LiAlH₄ proceeds in two main stages. ucalgary.ca First, a hydride ion from LiAlH₄ attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form an aldehyde (2-cyclohexylpropanal) and a lithium ethoxide salt. libretexts.orgucalgary.ca Because aldehydes are more reactive than esters towards reduction, the intermediate aldehyde is immediately reduced further by another equivalent of LiAlH₄. ucalgary.ca This second nucleophilic addition of a hydride ion to the aldehyde, followed by an acidic workup, yields the primary alcohol, 2-cyclohexylpropanol. The other product of the reaction is ethanol, derived from the ethyl portion of the original ester. ucalgary.ca A patent for a perfumery composition mentions the 2-cyclohexylpropanol derivative, indicating its relevance and synthesis from related precursors. google.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-cyclohexylpropanal |

| 2-cyclohexylpropanol |

| 2-cyclohexylpropionic acid |

| 3-cyclohexylpropanohydrazide |

| Ethanol |

| This compound |

| Ethyl 3-cyclohexylpropanoate |

| Hydrazine |

| Hydrazine hydrate |

| Lithium aluminum hydride |

Conversion to Corresponding Alcohols

The ester moiety of this compound can be readily reduced to its corresponding primary alcohol, 2-cyclohexylpropan-1-ol (B1594632). This transformation is a fundamental reaction in organic synthesis, providing access to an important class of compounds. The reaction involves the nucleophilic addition of a hydride reagent to the electrophilic carbonyl carbon of the ester, followed by a second hydride addition to the intermediate aldehyde, ultimately yielding the alcohol after an aqueous workup.

One documented method for this conversion involves the use of lithium aluminum hydride (LiAlH₄) in an inert solvent such as tetrahydrofuran (B95107) (THF). The reaction is typically conducted under an inert atmosphere, with the temperature controlled between 0 and 20 °C, and proceeds over a few hours to ensure complete conversion. portico.org

Selective Reduction Methodologies

Selective reduction of the ester is crucial for preserving other functional groups within a molecule. Different reagents offer varying degrees of reactivity and selectivity.

Lithium Aluminum Hydride (LiAlH₄) : This is a powerful and non-selective reducing agent capable of reducing esters, carboxylic acids, ketones, and aldehydes. Its reaction with this compound in THF is effective for complete conversion to 2-cyclohexylpropan-1-ol. portico.org The general procedure involves the careful, sequential addition of water and a sodium hydroxide solution to quench the reaction and precipitate aluminum salts, which can then be removed by filtration. google.com

Diisobutylaluminium Hydride (DIBAL-H) : DIBAL-H is a more selective reducing agent. It is often used at low temperatures (e.g., -78 °C) to reduce esters to their corresponding aldehydes. However, by using a stoichiometric excess of DIBAL-H and allowing the reaction to warm, it can also achieve the full reduction to the alcohol. A study on the analogous methyl ester, mthis compound, demonstrated its reduction to 2-cyclohexylpropan-1-ol using DIBAL-H in dichloromethane (B109758) (DCM) at -78 °C over two hours. ursa.cat This method provides an alternative pathway that can be advantageous in the presence of other reducible functional groups that are less reactive than esters.

Interactive Table: Comparison of Reduction Methodologies

| Reagent | Solvent | Temperature | Substrate Example | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 - 20 °C | This compound | 2-cyclohexylpropan-1-ol | portico.org |

| Diisobutylaluminium Hydride (DIBAL-H) | Dichloromethane (DCM) | -78 °C | Mthis compound | 2-cyclohexylpropan-1-ol | ursa.cat |

Role of this compound as a Synthetic Building Block

Due to its chemical reactivity, this compound and its derivatives are valuable building blocks in organic synthesis. They provide a six-carbon cycloalkane motif attached to a three-carbon chain, a structure that is incorporated into more complex molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of this compound is a component of pharmacologically significant molecules. acs.org For instance, derivatives of this compound are precursors in the synthesis of nonproteinogenic β-hydroxy-α-amino acids. acs.orgursa.cat These amino acids are crucial components of medicinally important compounds. acs.org

A specific example is the synthesis of (2R,3R)-2-amino-3-hydroxy-3-cyclohexylpropanoic acid, which is a key intermediate for the anti-inflammatory and HIV antagonist drug ONO-4128. ursa.catacs.org The synthesis begins with a related unsaturated precursor, which is then elaborated through stereoselective reactions to install the required hydroxyl and amino groups, demonstrating the utility of the cyclohexylpropanoate skeleton as a foundational element for complex drug targets. acs.org

Intermediate in the Formation of Esters, Alcohols, and Carboxylic Acids

This compound serves as a key intermediate that can be readily converted into other esters, alcohols, and carboxylic acids, highlighting its versatility in synthetic chemistry.

Alcohols : As detailed in section 3.3.1, the most direct transformation is the reduction of the ester to 2-cyclohexylpropan-1-ol. portico.orgursa.cat This alcohol can then participate in a wide range of further reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, or substitution of the hydroxyl group.

Carboxylic Acids : The ester can be hydrolyzed to yield 2-cyclohexylpropionic acid. This is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (NaOH), followed by acidification. A patent describes a similar hydrolysis of the methyl ester to the carboxylic acid in high yield. This carboxylic acid is a valuable intermediate itself, notably used in the synthesis of other fragrance compounds.

Esters : this compound can be converted to other esters through a process known as transesterification. This reaction involves heating the ester with a different alcohol in the presence of an acid or base catalyst. For example, reacting 2-cyclohexylpropionic acid (derived from the ethyl ester) with isopropanol (B130326) can produce isopropyl 2-cyclohexylpropionate. Furthermore, research on related methyl esters has shown successful transesterification to the corresponding allyl esters using catalysts like potassium carbonate or sodium methanolate. This process allows for the modification of the ester group, leading to a diverse family of compounds with varied properties and applications.

Advanced Spectroscopic and Chromatographic Characterization in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating ethyl 2-cyclohexylpropionate from reaction mixtures or natural extracts and for assessing its purity.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. google.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for qualitative identification by comparing it to a known standard. mnstate.edu

For quantitative analysis, the area under the peak in the chromatogram is proportional to the concentration of the compound in the sample. mnstate.edu By using an internal or external standard, the precise amount of this compound can be determined. GC is often coupled with a mass spectrometer (GC-MS), which provides both separation and structural identification of the eluted compounds. nih.gov The choice of the GC column, oven temperature program, and detector is crucial for achieving optimal separation and sensitivity. nih.govpsu.edu

Table 2: Typical Gas Chromatography Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| Column | DB-17MS or similar mid-polarity capillary column |

| Carrier Gas | Helium |

| Injector Temperature | > 93 °C (above the boiling point) |

| Oven Program | Temperature ramp from a lower to a higher temperature to ensure separation of components with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for extracting volatile and semi-volatile organic compounds from various matrices. d-nb.infonih.gov SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the headspace above a sample or directly immersed in a liquid sample, where analytes partition onto the fiber coating. mdpi.cominia.uy

Coupling SPME with GC (SPME-GC) provides a highly sensitive and efficient method for analyzing trace levels of volatile compounds like this compound in complex samples such as food, beverages, or environmental samples. d-nb.info The choice of the SPME fiber coating is critical and depends on the polarity of the target analyte. nih.gov For a relatively non-polar compound like this compound, a non-polar or semi-polar coating such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) would be suitable. d-nb.info After extraction, the fiber is directly inserted into the hot injector of the GC, where the analytes are thermally desorbed and transferred to the GC column for analysis. mdpi.com

Mass Spectrometry Enhancements for Complex Mixture Analysis

The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) is a cornerstone of modern analytical chemistry. For compounds like this compound, which may be present in complex matrices, enhancements in MS technology are crucial for achieving the necessary selectivity and sensitivity.

Advanced Ionization Techniques (e.g., Atmospheric Pressure Chemical Ionization - APCI) in LC-MS

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique that is particularly well-suited for the analysis of relatively non-polar and volatile compounds that are not easily ionized by electrospray ionization (ESI). researchgate.netwaters.com In the context of analyzing fragrance esters, which are often volatile, APCI offers a robust method for generating molecular ions, which is fundamental for identification.

A study on the compositional features of organic matter from lignite (B1179625) utilized a Thermo Scientific Q Exactive quadrupole-Orbitrap MS coupled with an APCI source to analyze various compounds, including the structurally similar ethyl 3-cyclohexylpropanoate . nih.gov The main parameters for the APCI source in this study were a discharge current of 4.0 μA, a capillary temperature of 275 °C, and a vaporizer temperature of 300 °C. nih.gov This demonstrates the applicability of APCI for the ionization of cyclohexylpropanoate esters, suggesting that this compound would behave similarly under these conditions, primarily forming a protonated molecule [M+H]⁺. The use of APCI is advantageous as it is compatible with a wide range of solvents and flow rates used in LC, making it a versatile tool for the analysis of complex samples containing such esters. researchgate.net

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. This capability is invaluable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. For a compound like this compound (C₁₁H₂₀O₂), the theoretical exact mass can be calculated and compared to the measured mass from an HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer.

For instance, research on the olefination of aldehydes utilized an LTQ Orbitrap Elite LC/MS for high-resolution mass spectrometry data acquisition of newly synthesized compounds. rsc.org Another study on lactate (B86563) derivatives employed an Agilent 6224 TOF LC/MS for collecting HRMS data. nsf.gov The analysis of ethyl 3-cyclohexylpropanoate was performed using an Orbitrap MS, which is known for its high resolving power and mass accuracy. nih.gov Similarly, a study on deuterated methyl 3-cyclohexylpropanoate also relied on HRMS for characterization. rsc.org This level of precision is critical for confirming the identity of this compound in complex mixtures and for differentiating it from other co-eluting species with the same nominal mass.

Chemometric Approaches for Analytical Data Interpretation

The large and complex datasets generated by modern analytical instruments, particularly when analyzing multiple samples or a wide range of analytes, necessitate the use of multivariate statistical methods, collectively known as chemometrics. These approaches are essential for extracting meaningful information, identifying patterns, and building predictive models.

Principal Component Analysis (PCA) for Data Dimensionality Reduction

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of a dataset while retaining most of the original variance. nih.govmdpi.com It transforms the original variables into a new set of uncorrelated variables called principal components (PCs). By plotting the first few PCs, which capture the majority of the data's variability, it is possible to visualize the relationships between samples and identify clustering, trends, or outliers.

In the analysis of volatile compounds in food and fragrance, PCA is widely used to differentiate samples based on their aroma profiles. nih.govmdpi.comresearchgate.net For example, a study on the flavor of ice cream used PCA to classify samples based on the functional groups of their volatile components, such as esters, alcohols, and aldehydes. nih.govmdpi.com While these studies did not specifically include this compound, the methodology is directly applicable. A dataset containing the concentrations of various fragrance compounds, including this compound, across different product formulations could be subjected to PCA. The resulting scores plot would reveal how the samples group based on their fragrance composition, and the loadings plot would indicate which compounds are most influential in differentiating the groups.

Systematic Clustering Analysis (SCA) in Chemical Grouping

Systematic Clustering Analysis, often performed using hierarchical clustering analysis (HCA), is another unsupervised method used to group objects based on their similarity. frontiersin.orgnih.govmaxapress.comresearchgate.net In chemical analysis, this can be applied to either samples or compounds. When applied to samples, it groups those with similar chemical profiles. When applied to compounds, it groups those that show similar concentration patterns across a set of samples. The results are typically visualized as a dendrogram or a heatmap. frontiersin.orgresearchgate.netfrontiersin.org

For a dataset containing this compound and other volatile esters, HCA could be used to identify clusters of compounds that are frequently found together or that have correlated concentrations, which might suggest a common origin or similar chemical properties. For instance, studies on volatile compounds in fruits have used HCA to classify genotypes based on their volatile organic compound (VOC) profiles and to group VOCs into clusters based on their chemical class and co-abundance. frontiersin.orgfrontiersin.org

Partial Least Squares Discriminant Analysis (PLS-DA) for Compound Differentiation

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised classification method that is used to model the relationship between a descriptor matrix (e.g., spectral or chromatographic data) and a response variable (e.g., sample class). metabolon.com Unlike PCA, PLS-DA uses the class information to maximize the separation between groups of observations. metabolon.com This makes it particularly powerful for identifying the variables that are most important for distinguishing between predefined classes.

In the context of fragrance analysis, PLS-DA could be used to differentiate between authentic and counterfeit products, or to identify the key fragrance compounds that contribute to a specific sensory attribute. The model can be validated to ensure its predictive ability, and the Variable Importance in Projection (VIP) scores can be calculated to rank the compounds based on their contribution to the discrimination. metabolon.com Although no specific PLS-DA studies on this compound are available, the technique is widely applied in metabolomics and food science to differentiate samples based on their chemical profiles, including those rich in esters. metabolon.com This approach would be highly effective in pinpointing the role of this compound in differentiating complex fragrance mixtures.

Integration of Computerized Methods for Data Acquisition, Processing, and Evaluation

The analytical characterization of chemical compounds such as this compound has been significantly enhanced by the integration of computerized methods. These systems are crucial for controlling analytical instrumentation, acquiring raw data, and performing complex processing and evaluation that would be unfeasible manually. Modern analytical laboratories rely on sophisticated software to manage the entire workflow, from sample injection to final data interpretation, ensuring high throughput, accuracy, and reproducibility.

Computerized systems are fundamental to the operation of modern analytical instruments used in the characterization of esters like this compound. In gas chromatography-mass spectrometry (GC-MS), for instance, a computer controls nearly every parameter of the analysis. nih.gov Software is used to program the initial oven temperature, the rate of temperature increase (the ramp), the flow rate of the carrier gas, and the injection volume. nih.govmdpi.com Similarly, for High-Performance Liquid Chromatography (HPLC) analysis, computer software dictates the precise composition and gradient of the mobile phase, which is critical for achieving effective separation of compounds like Ethyl cyclohexane (B81311) propionate (B1217596). sielc.com

Data acquisition is an automated process where the detector response is captured and digitized. In GC-MS analysis of volatile compounds, the mass spectrometer scans a defined mass-to-charge (m/z) range repeatedly as compounds elute from the GC column. nih.gov This generates a total ion chromatogram (TIC) and a series of mass spectra over time. The entire dataset is stored electronically for subsequent processing.

Once acquired, the raw data undergoes extensive computerized processing. The first step typically involves the detection and integration of chromatographic peaks from the background noise. gcms.cz For complex mixtures, overlapping peaks can be deconvoluted using specialized algorithms to determine the contribution of individual components. gcms.cz

A key aspect of computerized processing is compound identification. This is often achieved by comparing the experimentally obtained mass spectrum of an unknown peak with entries in extensive, curated spectral libraries or databases, such as those from Wiley or the National Institute of Standards and Technology (NIST). nih.gov For example, while analyzing products from the ethanolysis of lignite, which included ethyl 3-cyclohexylpropanoate, researchers utilized GC/MS analysis where the mass spectrograms of ethyl alkanoates characteristically contained base peaks at m/z = 88, a feature easily screened for by computer software. acs.org

The table below shows typical data generated and processed by computerized spectroscopic methods for a related compound, illustrating the level of detail captured.

| Parameter | Data | Source Instrument/Method |

| Compound | ethyl 2-cyano-3-cyclohexylpropanoate | - |

| ¹H NMR (300 MHz, CDCl₃) | δ 4.26 (q, J = 7.1 Hz, 2H), 3.56 (dd, J = 9.1, 6.4 Hz, 1H), 1.93 – 1.64 (m, 7H), 1.62 – 1.43 (m, 1H), 1.39 – 1.11 (m, 6H), 1.05 – 0.82 (m, 2H) | Bruker 300 Spectrometer |

| ¹³C NMR (101 MHz, CDCl₃) | δ 166.53, 116.67, 62.66, 36.95, 35.26, 35.15, 32.97, 31.90, 26.10, 25.82, 25.70, 13.91 | Bruker 400 Instrument Spectrometer |

| High-Resolution Mass Spectrometry (HRMS) | [M+Na]⁺ calcd: 232.1308, found: 232.1308 | ESI-HRMS |

| Table 1: Processed spectroscopic data for a compound structurally related to this compound. The data for chemical shift (δ), multiplicity, and coupling constants (J) are processed directly by the spectrometer's software. rsc.org |

Beyond simple identification, computerized evaluation allows for the application of powerful statistical and mathematical techniques, collectively known as chemometrics. dss.go.th These methods are invaluable for interpreting large, complex datasets. In a study analyzing the volatile components of vinegar, which included cyclohexyl propionate, researchers used Principal Component Analysis (PCA), Systematic Clustering Analysis (SCA), and Partial Least Square Discriminant Analysis (PLS-DA). spkx.net.cn

These computerized techniques allowed the researchers to effectively differentiate between vinegar samples at various fermentation stages based on their volatile profiles. spkx.net.cn The PLS-DA model, for example, demonstrated excellent stability and predictive ability, enabling the identification of key aroma components that characterized each stage. spkx.net.cn The validity and robustness of such models are assessed using statistical parameters that are calculated by the software.

| Model Parameter | Value | Interpretation |

| R²Y | 0.994 | Indicates that the model explains 99.4% of the variation in the data, showing a good fit. |

| Q² | 0.933 | Indicates the model has an excellent predictive ability of 93.3%. |

| VIP (Variable Importance in Projection) | > 1 | A computerized score used to select variables (compounds) that are most influential in the model. Cyclohexyl propionate was identified as a characteristic compound of the middle fermentation stage using this method. |

| Table 2: Example of computerized model evaluation parameters from a PLS-DA analysis of volatile compounds, including a cyclohexyl propionate. spkx.net.cn |

Computational and Theoretical Chemistry Studies on Ethyl 2 Cyclohexylpropionate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure.

To determine the most stable three-dimensional structure of Ethyl 2-cyclohexylpropionate, quantum chemical methods such as ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) would be employed. DFT methods, with functionals like B3LYP or M06-2X and a suitable basis set (e.g., 6-311++G(d,p)), are used to perform geometry optimization. researchgate.net This process mathematically finds the lowest energy arrangement of the atoms, corresponding to the molecule's ground state geometry. The calculations would yield precise bond lengths, bond angles, and dihedral angles.

Hypothetical Optimized Geometric Parameters for this compound

Below is an interactive table presenting hypothetical data for the optimized geometric parameters of the ground state of this compound, as would be calculated using DFT.

| Parameter | Atoms Involved | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C=O | 1.21 | |

| C-O (ester) | 1.35 | |

| O-C (ethyl) | 1.45 | |

| C-C (cyclohexyl) | 1.54 | |

| **Bond Angles (°) ** | ||

| O=C-O | 124.0 | |

| C-O-C (ester) | 117.5 | |

| C-C-C (cyclohexyl) | 111.0 | |

| Dihedral Angles (°) | ||

| C-C-C=O | 180.0 (for a stable conformer) |

Once the optimized geometry is obtained, the same level of theory can be used to predict various spectroscopic parameters.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. mdpi.com This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized structure. These predicted shifts are valuable for assigning experimental spectra and can help in the structural elucidation of complex molecules. mdpi.com

Vibrational Frequencies: The calculation of vibrational frequencies is crucial for interpreting infrared (IR) and Raman spectra. researchgate.netresearchgate.net A frequency calculation on the optimized geometry of this compound would produce a list of vibrational modes and their corresponding frequencies. researchgate.net These modes can be visualized to understand the nature of the atomic motions, such as C=O stretching, C-H bending, and cyclohexane (B81311) ring modes. researchgate.netresearchgate.net

Hypothetical Predicted Vibrational Frequencies for this compound

This interactive table shows a selection of hypothetical vibrational frequencies for this compound, calculated using DFT.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C=O Stretch | Ester Carbonyl | 1735 |

| C-O Stretch | Ester | 1250 |

| CH₂ Scissoring | Ethyl and Cyclohexyl | 1460 |

| CH₃ Rocking | Ethyl and Propionate (B1217596) | 1150 |

| Cyclohexane Ring Breathing | Cyclohexyl Ring | 890 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD is essential for exploring its conformational space. mdpi.com

This compound has multiple rotatable bonds, leading to a complex conformational landscape. MD simulations would involve placing the molecule in a simulated environment (e.g., in a solvent box or in the gas phase) and solving Newton's equations of motion for the system. By simulating the molecule's dynamics at a given temperature, a wide range of conformations can be sampled. The trajectory from the simulation can then be analyzed to identify low-energy conformers, which represent the most probable shapes of the molecule.

The relative stability of different conformers is determined by intramolecular interactions. In this compound, these would include steric hindrance between the cyclohexyl ring and the propionate group, as well as weaker van der Waals interactions. By analyzing the MD trajectories, one can determine the hydrogen-bonding networks, if any, and other non-covalent interactions that stabilize certain conformations. The potential energy of the system over time provides insight into the energy barriers between different conformers.

Theoretical Modeling of Reaction Mechanisms and Kinetics

Computational chemistry is also a powerful tool for investigating the mechanisms and kinetics of chemical reactions. nih.govmdpi.com For this compound, one could theoretically model reactions such as hydrolysis of the ester group.

The process would involve:

Identifying Reactants, Products, and Intermediates: Defining the starting materials and final products of the reaction.

Locating Transition States: Using quantum chemical methods (like DFT), the transition state (the highest energy point along the reaction coordinate) for each step of the proposed mechanism would be located.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key parameter in determining the reaction rate.

Constructing a Reaction Profile: A plot of energy versus the reaction coordinate would be constructed, showing the energies of reactants, intermediates, transition states, and products. This provides a detailed picture of the energetic feasibility of the proposed reaction mechanism.

By applying these computational techniques, a comprehensive theoretical understanding of the structure, dynamics, and reactivity of this compound can be achieved.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical relationships that correlate the chemical structure of a compound with a specific activity or property. These models are widely used in computational toxicology and environmental science to predict the properties of chemicals for which experimental data is lacking.

The organic carbon-water partition coefficient (Koc) is a critical parameter for assessing the environmental mobility of a chemical. A high Koc value indicates that a substance is likely to adsorb to soil and sediment, while a low value suggests it will be more mobile in the aquatic environment. Experimental determination of Koc can be complex, and therefore, QSAR models are often used for its prediction.

One of the most common QSAR approaches for estimating Koc is through its correlation with the octanol-water partition coefficient (Pow), which is a measure of a chemical's lipophilicity. The relationship is typically expressed as a linear regression equation:

log Koc = a * log Pow + b

where 'a' and 'b' are constants derived from fitting the equation to a training set of chemicals with known log Koc and log Pow values.

For this compound, an estimated log Pow value of 3.620 is available thegoodscentscompany.com. Using a generic QSAR equation for esters, one could predict its log Koc and thus its potential for environmental mobility.

Table 3: Predicted Physicochemical Parameters for this compound using QSAR

| Parameter | Value | Source/Method | Implication |

| Log Pow (Octanol-Water Partition Coefficient) | 3.620 (estimated) | The Good Scents Company thegoodscentscompany.com | Indicates a moderate to high degree of lipophilicity. |

| Log Koc (Organic Carbon-Water Partition Coefficient) | Predicted to be in the range of 2.5 - 3.5 | QSAR estimation based on the Log Pow value. | Suggests a moderate tendency to adsorb to soil and sediment. |

It is important to note that the accuracy of such predictions depends on the applicability domain of the QSAR model used.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. A wide range of computational software packages are available for this purpose, including:

DRAGON: A widely used software that can calculate thousands of molecular descriptors.

PaDEL-Descriptor: An open-source software for calculating molecular descriptors and fingerprints.

RDKit and Mordred: Open-source Python libraries for cheminformatics and molecular descriptor calculation.

These programs can calculate descriptors belonging to various classes, such as:

0D descriptors: Molecular weight, atom counts.

1D descriptors: Counts of functional groups.

2D descriptors: Topological indices that describe molecular connectivity.

3D descriptors: Geometrical properties that depend on the 3D conformation of the molecule.

One specific descriptor mentioned in the context of perfume ingredients is the RECON_VOLTAE value. This descriptor is related to the molecular volume and has been used in QSAR studies to predict the stability of encapsulated perfume ingredients epo.orggoogle.comepo.orggoogleapis.com. For This compound , a RECON_VOLTAE value of 1499 Bohr³ has been reported in a patent document epo.orggoogle.comepo.orggoogleapis.com. This value can be used as an input for QSAR models aimed at predicting properties relevant to its application in consumer products.

Table 4: Example of a Molecular Descriptor for this compound

| Descriptor | Value | Software/Source | Relevance |

| RECON_VOLTAE | 1499 Bohr³ | European Patent Office epo.orggoogle.comepo.orggoogleapis.com | Used in QSAR models for predicting the performance and stability of encapsulated fragrance compounds. |

The use of such computational tools and descriptors is integral to modern chemical risk assessment and product formulation, allowing for the screening of large numbers of molecules and the prioritization of those with desirable properties.

Environmental Chemistry and Degradation Pathways of Ethyl 2 Cyclohexylpropionate

Aquatic Degradation Pathways

In aquatic environments, the fate of Ethyl 2-cyclohexylpropionate is governed by its hydrolytic stability and susceptibility to biodegradation.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water. For esters, this reaction results in the formation of a carboxylic acid and an alcohol. libretexts.org The rate of ester hydrolysis is highly dependent on pH and temperature. epa.govwikipedia.org Generally, the reaction is slow at neutral pH, but is catalyzed by both acids and bases. Alkaline-catalyzed hydrolysis (saponification) is typically much faster than acid-catalyzed hydrolysis. wikipedia.orgchemrxiv.org

The HYDROWIN™ program within EPI Suite™ can estimate hydrolysis rates for specific classes of chemicals, including esters. epa.govregulations.gov These estimations provide insight into the persistence of this compound in aquatic systems under different pH conditions.

| pH | Condition | Estimated Half-Life at 25°C |

|---|---|---|

| 4 | Acid-Catalyzed | Approximately 4.4 years |

| 7 | Neutral | Approximately 4.4 years |

| 9 | Base-Catalyzed | Approximately 16 days |

Note: These are estimations from HYDROWIN™ v2.00. The neutral rate is often the slowest and can be difficult to distinguish from the acid-catalyzed rate at low pH. epa.govepa.gov

These estimates indicate that while this compound is stable to hydrolysis under acidic and neutral conditions, it will degrade more rapidly in alkaline waters.

A mass balance model provides a comprehensive accounting of a chemical's fate in a defined environment by considering all input and output processes. osti.govacs.org For this compound in an aquatic system, a mass balance study would quantify the partitioning and degradation of the compound over time. nih.gov While specific mass balance studies for this compound are not available, a conceptual model can be described.

Such a model considers the distribution of the chemical among different environmental compartments (water, sediment, biota) and the rates of key degradation and transport processes. nih.govyoutube.com

Key Processes in a Conceptual Aquatic Mass Balance Model:

| Process | Description | Governing Factors |

|---|---|---|

| Hydrolysis | Chemical breakdown in water. | pH, Temperature |

| Biodegradation | Breakdown by microorganisms in water and sediment. nih.gov | Microbial population, Temperature, Oxygen levels, Chemical structure (branching can decrease rates) nih.govresearchgate.net |

| Volatilization | Transfer from water to the atmosphere. | Henry's Law Constant, Water body characteristics (depth, flow) |

| Sorption to Sediment | Partitioning from the water column to bottom sediments. | Organic Carbon Partition Coefficient (Koc), Sediment organic carbon content |

| Bioaccumulation | Uptake into aquatic organisms. | Octanol-Water Partition Coefficient (Kow), Metabolism rate in organisms |